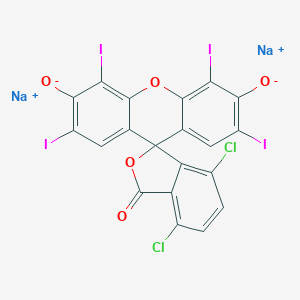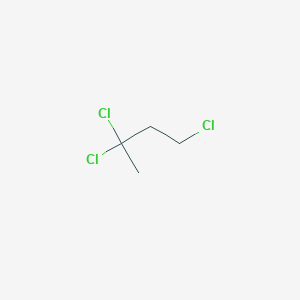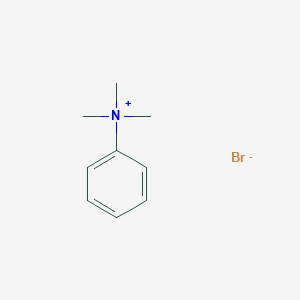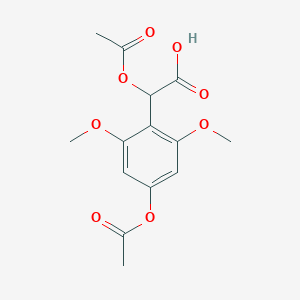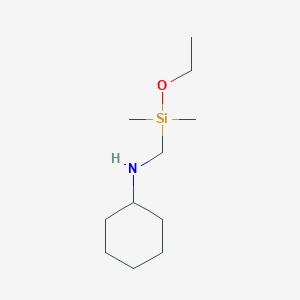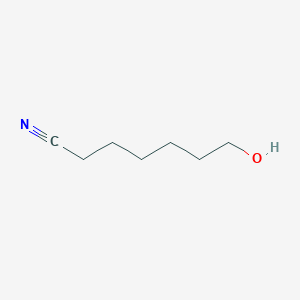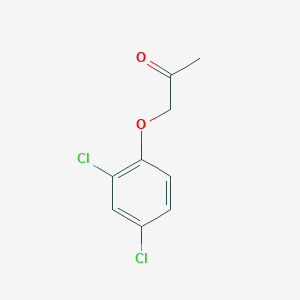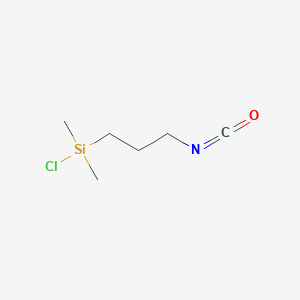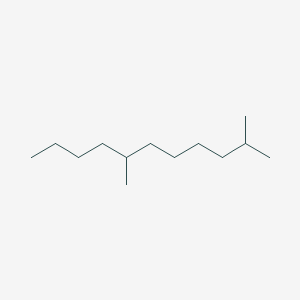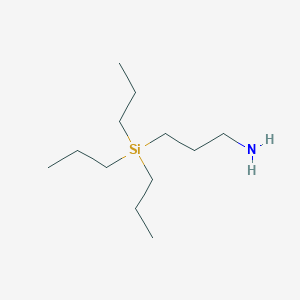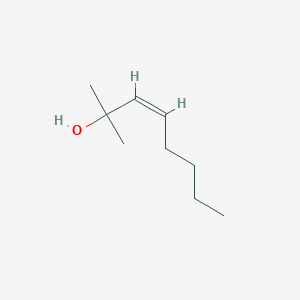
(Z)-2-Methyloct-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Methyloct-3-en-2-ol, also known as (Z)-2-Methyloct-3-enol or (Z)-2-Methyloct-3-en-2-ol, is a natural organic compound commonly found in plants and fruits. It belongs to the family of terpenes, which are known for their aromatic properties and are widely used in the fragrance and flavor industry.
Wirkmechanismus
The mechanism of action of (Z)-2-Methyloct-3-en-2-ol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This results in a reduction of inflammation, fungal growth, and bacterial infections.
Biochemische Und Physiologische Effekte
(Z)-2-Methyloct-3-en-2-ol has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the immune response. Additionally, it has been shown to inhibit the growth of several types of fungi and bacteria, including Candida albicans and Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (Z)-2-Methyloct-3-en-2-ol in lab experiments is its natural origin, which makes it a safer and more sustainable alternative to synthetic compounds. However, its availability and cost can be a limitation, as it is often found in small quantities in essential oils and can be expensive to isolate and purify.
Zukünftige Richtungen
There are several potential future directions for research on (Z)-2-Methyloct-3-en-2-ol. One area of interest is its potential use in the development of new drugs for the treatment of inflammatory diseases such as arthritis. Another area of research is its potential use as a natural preservative in the food and cosmetic industries, as it has been shown to have antimicrobial properties. Finally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Synthesemethoden
(Z)-2-Methyloct-3-en-2-ol can be synthesized from various sources, including the essential oils of plants such as lavender, rosemary, and thyme. The most common method of synthesis involves the isolation of the compound from these essential oils through a process of distillation and purification.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Methyloct-3-en-2-ol has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that the compound has anti-inflammatory, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs and treatments.
Eigenschaften
CAS-Nummer |
18521-07-8 |
|---|---|
Produktname |
(Z)-2-Methyloct-3-en-2-ol |
Molekularformel |
C9H18O |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
(Z)-2-methyloct-3-en-2-ol |
InChI |
InChI=1S/C9H18O/c1-4-5-6-7-8-9(2,3)10/h7-8,10H,4-6H2,1-3H3/b8-7- |
InChI-Schlüssel |
ACFQKNIZLQUKQA-FPLPWBNLSA-N |
Isomerische SMILES |
CCCC/C=C\C(C)(C)O |
SMILES |
CCCCC=CC(C)(C)O |
Kanonische SMILES |
CCCCC=CC(C)(C)O |
Andere CAS-Nummern |
18521-07-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



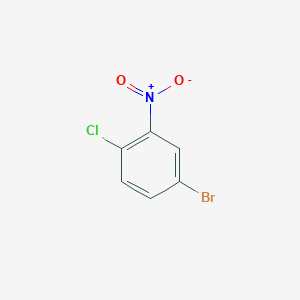
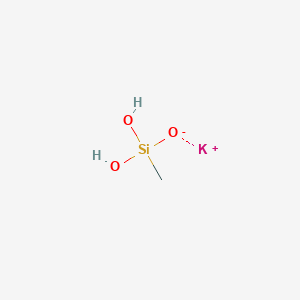
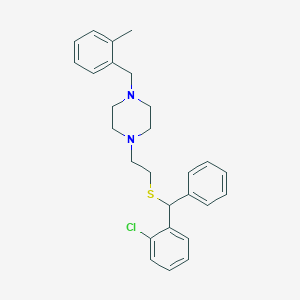
![Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester](/img/structure/B102331.png)
